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molecular formula C9H6BrNO2 B1269696 4-Bromo-N-methylphthalimide CAS No. 90224-73-0

4-Bromo-N-methylphthalimide

Cat. No. B1269696
M. Wt: 240.05 g/mol
InChI Key: BEIQHTQYTDPHLX-UHFFFAOYSA-N
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Patent
US08304556B2

Procedure details

A mixture of 3-bromophthalimide (10.0 g, 44.2 mmol), potassium carbonate (12.2 g, 88.5 mmol) and potassium iodide (50 mg, 0.30 mmol) are stirred in 80 mL DMF for 15 min. The reaction mixture is cooled to 0° C., methyl iodide (3.04 mL, 48.7 mmol) is added and the reaction mixture is stirred overnight at RT. The reaction mixture is filtered, the solids are washed with DMF and the filtrate is poured in water. The mixture is extracted with ethyl acetate and the combined organic phases are washed several times with water, dried over MgSO4 and concentrated in vacuo. Yield: 7.10 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2C(NC(=O)[C:3]=12)=O.[C:13](=[O:16])([O-])[O-].[K+].[K+].[I-].[K+].CI.[CH3:23][N:24]([CH:26]=[O:27])C>>[Br:1][C:2]1[CH:3]=[C:4]2[C:10](=[CH:11][CH:12]=1)[C:26](=[O:27])[N:24]([CH3:23])[C:13]2=[O:16] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
12.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mg
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
3.04 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the solids are washed with DMF
ADDITION
Type
ADDITION
Details
the filtrate is poured in water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=C2C(N(C(C2=CC1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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